molecular formula C13H21N3O B1477004 2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098103-27-4

2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1477004
CAS No.: 2098103-27-4
M. Wt: 235.33 g/mol
InChI Key: CETALFSSBXRFDK-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. The interaction between this compound and cholinesterase enzymes results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine . This interaction is significant in the context of neurological disorders where cholinesterase inhibitors are used as therapeutic agents.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to enhance the signaling pathways associated with acetylcholine, leading to improved synaptic transmission and cognitive function . Additionally, it has been observed to upregulate the expression of genes involved in neuroprotection and cellular repair mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling in the nervous system. Furthermore, this compound has been found to modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained enhancement of cholinergic signaling and neuroprotective effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and neuroprotection without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage result in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into different metabolites . These metabolites may have distinct biological activities and contribute to the overall pharmacological effects of the compound. The metabolic pathways of this compound also involve interactions with cofactors and other enzymes that modulate its metabolism and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, including the brain, where it exerts its pharmacological effects. The distribution of this compound is influenced by factors such as blood-brain barrier permeability and tissue-specific binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . The compound may undergo post-translational modifications that direct it to specific organelles, where it interacts with target biomolecules. The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways.

Properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETALFSSBXRFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.